Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate” is a novel compound that has gained significant attention in the field of medicinal chemistry. It contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Molecular Structure Analysis
The molecular formula of the compound is C15H17NO7S2, and it has a molecular weight of 387.42. It contains a trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 3-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate” are not detailed in the available resources, compounds containing the TMP group have been known to exhibit diverse bioactivity effects .Physical and Chemical Properties Analysis
The compound has a predicted density of 1.517±0.06 g/cm3, a melting point of 123-124 °C, a predicted boiling point of 428.3±55.0 °C, and a flash point of 212.8°C .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates involves the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine. This process represents a convenient route for producing 4-arylsulfonyl-3-carboxamidothiophenes, highlighting the compound's relevance in synthesizing complex thiophene derivatives (Stephens, Price, & Sowell, 1999).
Genotoxic and Carcinogenic Potentials
- A study assessing the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including the assessment of methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, used in vitro and in silico methodologies. The findings contribute to understanding the toxicological profiles of thiophene derivatives, important for pharmaceuticals, agrochemicals, or dyestuffs (Lepailleur et al., 2014).
Synthetic Applications
- The Gewald reaction facilitates the formation of thiophene derivatives, indicating a broader synthetic utility for compounds like Methyl 3-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate in generating novel thiophene-based molecules with potential pharmaceutical applications (Abaee & Cheraghi, 2013).
Structural Analysis
- Single crystal X-ray diffraction studies have been conducted on thiophene derivatives, offering insights into their molecular structure and contributing to the understanding of their chemical properties and potential applications in materials science (Ramazani et al., 2011).
Antimicrobial Activity
- The synthesis and evaluation of novel 2-aminothiophene derivatives for their antimicrobial activity reveal the potential of thiophene derivatives in developing new antimicrobial agents, which could extend to compounds like Methyl 3-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate (Prasad et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and proteins, influencing their activity .
Mode of Action
The presence of the sulfonyl group might play a crucial role in these interactions .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . .
Properties
IUPAC Name |
methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO7S2/c1-20-10-7-9(8-11(21-2)13(10)22-3)16-25(18,19)12-5-6-24-14(12)15(17)23-4/h5-8,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRGNVYQVWQLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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